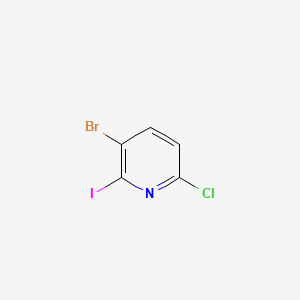

3-Bromo-6-chloro-2-iodopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-6-chloro-2-iodopyridine” is a halogenated heterocycle . It has an empirical formula of C5H2BrClIN and a molecular weight of 318.34 .

Molecular Structure Analysis

The SMILES string of “this compound” is Clc1nc(Br)ccc1I . The InChI key is LZDHGMJHIXUOIF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Halogen-Rich Intermediates for Synthesis

The compound 3-Bromo-6-chloro-2-iodopyridine is explored as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. This exploration uncovers the potential of such halogenated pyridines to serve as valuable building blocks in medicinal chemistry research. The research demonstrates simple syntheses that allow for the generation of a variety of pentasubstituted pyridines with desired functionalities, highlighting the utility of halogen dance reactions for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).

Advancements in Pyridine Chemistry

The chemistry of thienopyridines provides insights into direct halogenation methods, presenting a pathway to transform thieno[2,3-b]pyridine into various halogenated derivatives. This includes the exploration of different halogenation techniques and the resulting transformation products, thereby enriching the toolkit for pyridine modifications. The study sheds light on the versatility of halogenation in crafting specific pyridine structures for diverse scientific applications (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Functionalization Through Lithiation

Investigations into the BF3-directed lithiation of halopyridines, such as 3-chloro- and 3-bromopyridine, reveal novel pathways for functionalization. The study details how the interaction with BF3 and subsequent lithiation processes lead to selective C-2 or C-6 substitution, enabling precise modifications of pyridine rings. This research opens up new avenues for the targeted synthesis of pyridine derivatives, contributing significantly to the field of organic chemistry and material science (Dhau, Singh, Kasetti, Bhatia, Bharatam, Brandão, Félix, & Singh, 2013).

Synthesis of Alkynylated Pyridines

The synthesis of non-symmetrical alkynylpyridines through chemoselective Sonogashira cross-coupling reactions demonstrates the adaptability of halogenated pyridines in forming complex organic structures. This method offers an efficient route to access mono-, di-, tri-, and pentaalkynylated pyridines, showcasing moderate to high fluorescence quantum yields, which could have implications for materials science, particularly in the development of new fluorescent materials and markers (Rivera, Ehlers, Ohlendorf, Ponce, Rodríguez, & Langer, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-6-chloro-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-3-1-2-4(7)9-5(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKGIZKPKHAJOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704822 |

Source

|

| Record name | 3-Bromo-6-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211529-01-9 |

Source

|

| Record name | 3-Bromo-6-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577435.png)